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molecular formula C12H14N2O B8317492 2-Methyl-4-(2-methylimidazol-1-yl)benzyl alcohol

2-Methyl-4-(2-methylimidazol-1-yl)benzyl alcohol

Cat. No. B8317492
M. Wt: 202.25 g/mol
InChI Key: FWPFXZVLEIJECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753682

Procedure details

Prepared from 2-methylimidazole and ethyl 4-fluoro-2-methylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][N:6]=1.F[C:8]1[CH:18]=[CH:17][C:11]([C:12](OCC)=[O:13])=[C:10]([CH3:19])[CH:9]=1>>[CH3:19][C:10]1[CH:9]=[C:8]([N:3]2[CH:4]=[CH:5][N:6]=[C:2]2[CH3:1])[CH:18]=[CH:17][C:11]=1[CH2:12][OH:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC=CN1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)OCC)C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=C(CO)C=CC(=C1)N1C(=NC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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